Progestational Potency: (┬▒)-Norgestrel vs. Levonorgestrel and Norethindrone
(┬▒)-Norgestrel exhibits approximately half the progestational potency of levonorgestrel due to its racemic composition, and is 5–10 times more potent than norethindrone [1]. This differentiation is critical for dose selection in both in vitro and in vivo experiments.
| Evidence Dimension | Relative progestational potency |
|---|---|
| Target Compound Data | 5–10 times more potent than norethindrone; approximately half the potency of levonorgestrel |
| Comparator Or Baseline | Levonorgestrel (10–20 times more potent than norethindrone); norethindrone (reference potency) |
| Quantified Difference | Norgestrel is 5–10x more potent than norethindrone; levonorgestrel is 10–20x more potent than norethindrone; norgestrel is roughly 0.5x the potency of levonorgestrel. |
| Conditions | Human clinical data (delay of menses, endometrial subnuclear vacuolization) and in vivo potency assessments |
Why This Matters
Incorrect progestin selection or dose conversion can lead to either under- or over-activation of progesterone receptor signaling, confounding experimental results.
- [1] Dorflinger LJ. Relative potency of progestins used in oral contraceptives. Contraception. 1985;31(6):557-570. PMID: 3899503. View Source
